

Technical Guide: Classification of Ethyl Myristate as a Fatty Acid Ethyl Ester (FAEE)

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Compound of Interest

Compound Name: Ethyl Myristate

Cat. No.: B029566

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Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the classification of **Ethyl Myristate** within the chemical family of Fatty Acid Ethyl Esters (FAEEs). Based on its chemical structure and synthesis pathway, **Ethyl Myristate** is definitively classified as a FAEE. It is the esterification product of myristic acid, a C14:0 saturated fatty acid, and ethanol.[1][2][3] This guide provides an in-depth analysis of its chemical properties, synthesis, analytical methodologies, and biological significance, particularly its role as a non-oxidative metabolite of ethanol and a biomarker for alcohol consumption.[4][5]

Core Classification and Chemical Identity

A Fatty Acid Ethyl Ester (FAEE) is a compound formed through the esterification of a fatty acid with ethanol.[6][7] This reaction can occur non-oxidatively in the human body following alcohol consumption, where endogenous fatty acids react with ingested ethanol.[8][9]

Ethyl Myristate, also known by its IUPAC name ethyl tetradecanoate, is the specific FAEE resulting from the formal condensation of the carboxyl group of myristic acid with the hydroxyl group of ethanol.[2][3][10] Its identity as a FAEE is unambiguous and is supported by its chemical structure and formation process.[1] Scientific literature consistently refers to **Ethyl Myristate** as one of the primary FAEEs measured in biological samples to assess alcohol intake.[5][8]

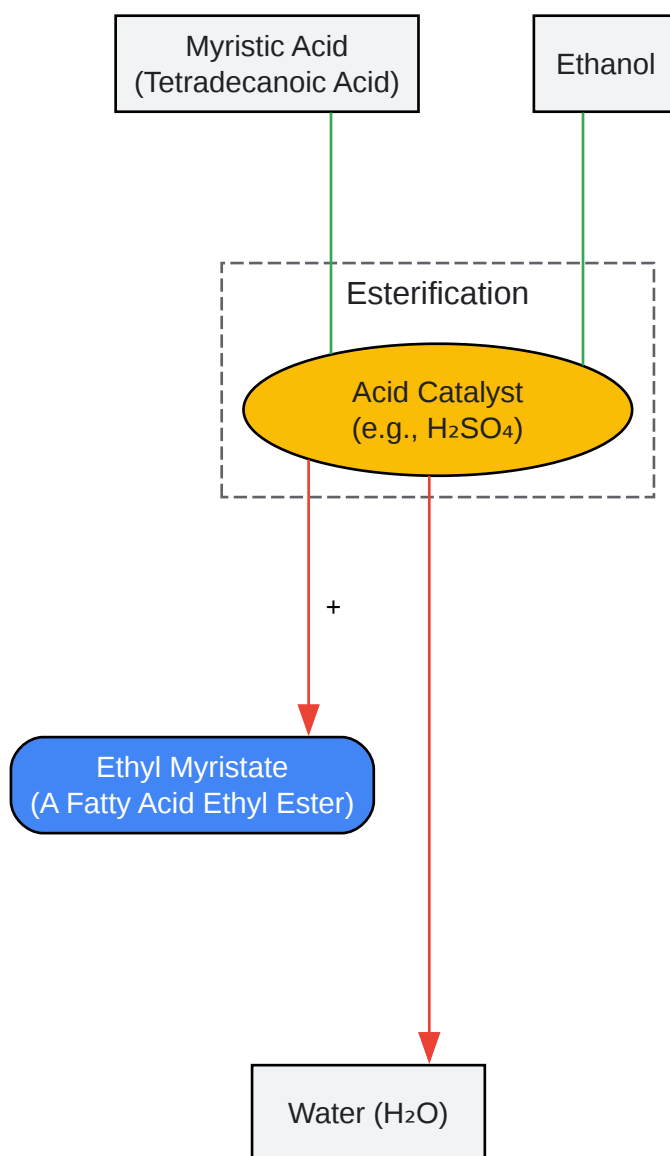
Chemical Properties and Data

The fundamental properties of **Ethyl Myristate** are summarized below. This data is critical for its application in experimental and analytical settings.

Property	Value	Reference(s)
IUPAC Name	ethyl tetradecanoate	[2]
Synonyms	Myristic acid ethyl ester, Ethyl tetradecanoate	[2]
CAS Number	124-06-1	[10][11]
Molecular Formula	C ₁₆ H ₃₂ O ₂	[2][11]
Molecular Weight	256.42 g/mol	[10][11]
Appearance	Colorless liquid, solidifies in the cold	[3][10]
Melting Point	12.3 °C	[10]
Boiling Point	295 °C	[10]
Water Solubility	Not miscible or difficult to mix	[10]
Chemical Class	Fatty Acyls -> Fatty esters	[2][10]

Formation of Ethyl Myristate

The logical relationship showing the synthesis of **Ethyl Myristate** from its precursors is illustrated below. The diagram outlines the fundamental esterification reaction.



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Caption: Esterification reaction forming **Ethyl Myristate**.

Experimental Protocols

Protocol 1: Synthesis of Ethyl Myristate via Ultrasonic Treatment

This protocol details a method for the synthesis of **Ethyl Myristate** from myristic acid and ethanol, adapted from published procedures.^{[11][12]}

Objective: To synthesize **Ethyl Myristate** through acid-catalyzed esterification.

Materials:

- Myristic acid
- Ethanol (absolute)
- p-Toluenesulfonic acid or Sulfuric acid (catalyst)
- Ethyl ether or Ethyl acetate (for extraction)
- Deionized water
- 5% Sodium hydroxide solution
- Anhydrous sodium sulfate
- 50 mL reaction flask
- Ultrasonic cleaner
- Rotary evaporator
- Separatory funnel

Methodology:

- **Reaction Setup:** In a dry 50 mL reaction flask, combine myristic acid (e.g., 4.0 mmol) and an acid catalyst (e.g., p-toluenesulfonic acid, 2.0 mmol, or 4% wt sulfuric acid) with absolute ethanol (e.g., 27.6 mL).[\[11\]](#)[\[12\]](#)
- **Reaction:** Subject the reaction mixture to ultrasonic treatment at room temperature (25°C) for a specified duration (e.g., 20 minutes to 4.5 hours, depending on the catalyst and equipment).[\[11\]](#)[\[12\]](#)
- **Solvent Removal:** After the reaction is complete, remove the excess ethanol using a rotary evaporator under reduced pressure.[\[12\]](#)

- Extraction: Dissolve the resulting residue in deionized water (35 mL). Transfer the aqueous solution to a separatory funnel and extract three times with an organic solvent like ethyl ether or ethyl acetate (3 x 15 mL).[\[11\]](#)[\[12\]](#)
- Washing: Combine the organic fractions and wash with a 5% sodium hydroxide solution until the washings are neutral to remove any unreacted myristic acid.[\[11\]](#)
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent, and concentrate the resulting filtrate under vacuum to yield the final product, **Ethyl Myristate**.[\[12\]](#)
- Purification (Optional): If purity is insufficient, the product can be further purified using column chromatography.[\[12\]](#)

Protocol 2: Analysis of FAEEs by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general workflow for the quantification of FAEEs, including **Ethyl Myristate**, from biological samples, a common application in clinical and forensic toxicology.[\[5\]](#)
[\[13\]](#)

Objective: To detect and quantify **Ethyl Myristate** and other FAEEs in a biological matrix (e.g., plasma, hair).

Materials:

- Biological sample (e.g., plasma, hair)
- Internal standard (e.g., ethyl heptadecanoate-d5)
- Hexane
- Acetone
- Solid Phase Extraction (SPE) cartridges (e.g., amino-propyl silica)
- GC-MS system with a nonpolar dimethylpolysiloxane column

Methodology:

- Sample Preparation:
 - For plasma: Add an internal standard to the plasma sample.[13]
 - For hair: Decontaminate, pulverize, and incubate the hair sample in a solvent with the internal standard to extract the analytes.[5]
- Lipid Extraction: Precipitate proteins using acetone. Isolate lipids from the sample via liquid-liquid extraction with a nonpolar solvent like hexane.[13]
- Purification: Purify the lipid extract using Solid Phase Extraction (SPE) to isolate the FAEE fraction from other lipid classes.[13]
- GC-MS Analysis:
 - Inject the purified FAEE fraction into the GC-MS system.
 - The gas chromatograph separates the individual FAEEs (e.g., **ethyl myristate**, ethyl palmitate, ethyl oleate) based on their boiling points and interaction with the column.[5][14]
 - The mass spectrometer detects and fragments the eluting compounds, allowing for specific identification and quantification based on their mass-to-charge ratio.[13][15]
- Quantification: Calculate the concentration of each FAEE by comparing its peak area to that of the known concentration of the internal standard.

Biological Significance and Applications

- Biomarker of Alcohol Consumption: FAEEs, including **Ethyl Myristate**, are reliable biomarkers for both acute and chronic alcohol intake.[16] They can be measured in various tissues, including blood, adipose tissue, and hair, with hair analysis providing a longer detection window for assessing chronic excessive consumption.[8]
- Mediators of Cell Injury: FAEEs are not merely markers but are considered active mediators of alcohol-induced organ damage, particularly in the pancreas, liver, and heart.[7][8] Their accumulation can disrupt mitochondrial function and impair cellular processes.[8][17]

- Commercial Applications: Beyond its biological relevance, **Ethyl Myristate** is widely used as an emollient in cosmetics, a flavoring agent in food, and a solvent in fragrances due to its pleasant odor and smooth, non-greasy feel.^{[1][12][18]}

Conclusion

Ethyl Myristate is unequivocally classified as a Fatty Acid Ethyl Ester (FAEE). This classification is fundamentally based on its chemical identity as the ester of myristic acid and ethanol. Its synthesis, analysis, and well-documented role as a non-oxidative metabolite of ethanol solidify its position within this important class of lipids. For researchers in toxicology, drug development, and clinical diagnostics, understanding the properties and behavior of **Ethyl Myristate** is crucial for studies related to alcohol metabolism and its physiological consequences.

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